molecular formula C15H20N2S B14555129 N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide CAS No. 62216-25-5

N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide

Cat. No.: B14555129
CAS No.: 62216-25-5
M. Wt: 260.4 g/mol
InChI Key: NKUNQALTTQYBCM-UHFFFAOYSA-N
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Description

N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide is an organic compound with a complex structure. It belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science.

Properties

CAS No.

62216-25-5

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

N-methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide

InChI

InChI=1S/C15H20N2S/c1-16-15(18)13-8-4-7-12-11-6-3-2-5-10(11)9-17-14(12)13/h9,13H,2-8H2,1H3,(H,16,18)

InChI Key

NKUNQALTTQYBCM-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1CCCC2=C3CCCCC3=CN=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A parent compound with a simpler structure.

    N-Methylphenanthridine: A methylated derivative with similar properties.

    Carbothioamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-Methyl-1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

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